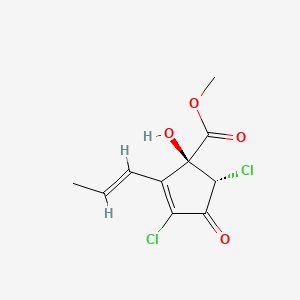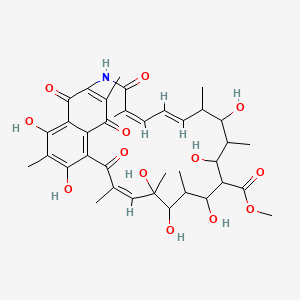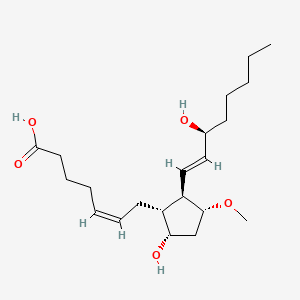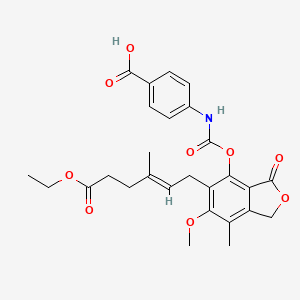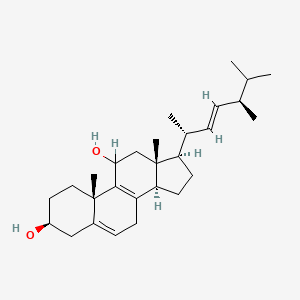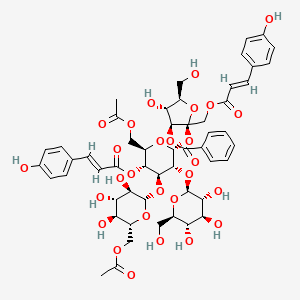
Reiniose G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Reiniose G is a natural product found in Polygala reinii, Polygala glomerata, and other organisms with data available.
Scientific Research Applications
Polygala Dalmaisiana and Oligosaccharide Multiesters
Reiniose G has been identified as a component of Polygala dalmaisiana, a plant from which new polyphenolic glycosides and oligosaccharide multiesters have been isolated. This discovery is significant for understanding the chemical diversity and potential therapeutic applications of compounds from Polygala dalmaisiana (Kobayashi, Miyase, & Noguchi, 2002).
Hypolipidemic Effects
Reinioside C, a triterpene saponin from Polygala aureocauda Dunn, has been studied for its hypolipidemic effects. Although not directly about this compound, this research is relevant as it explores the potential therapeutic uses of similar compounds in the treatment of hyperlipidemia (Li, Wang, Zhu, & Yang, 2008).
Oligosaccharides in Polygala Reinii
Research on Polygala reinii, another species in the Polygala genus, has led to the identification of acylated oligosaccharides called reinioses. Understanding the structure and properties of these compounds, including this compound, is important for exploring their potential applications in various scientific fields (Saitoh, Miyase, & Ueno, 1994).
Antioxidant and Anti-Inflammatory Properties
Reinioside C has been found to exhibit protective effects against oxidative damage induced by oxidized low-density lipoprotein (OxLDL) in human umbilical vein endothelial cells. This suggests potential antioxidant and anti-inflammatory properties of compounds similar to this compound (Bai, Zhang, Shi, Li, Tan, & Chen, 2006).
Properties
Molecular Formula |
C53H62O28 |
|---|---|
Molecular Weight |
1147 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C53H62O28/c1-25(56)70-22-34-39(63)42(66)44(68)51(74-34)77-46-45(76-37(61)19-13-28-10-16-31(59)17-11-28)35(23-71-26(2)57)75-52(47(46)78-50-43(67)41(65)38(62)32(20-54)73-50)81-53(24-72-36(60)18-12-27-8-14-30(58)15-9-27)48(40(64)33(21-55)80-53)79-49(69)29-6-4-3-5-7-29/h3-19,32-35,38-48,50-52,54-55,58-59,62-68H,20-24H2,1-2H3/b18-12+,19-13+/t32-,33-,34-,35-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48+,50+,51+,52-,53+/m1/s1 |
InChI Key |
YFSGWKMZYCREJF-TZYYBUDKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
Synonyms |
reiniose G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1235454.png)


![2-Chloro-6-(2-furyl)-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B1235457.png)
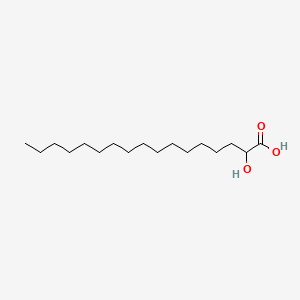
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B1235463.png)

![(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B1235467.png)
